Cas no 2229566-87-2 (2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid)
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid
- EN300-1802578
- 2229566-87-2
-
- Inchi: 1S/C11H11F3O2/c1-6(11(15)16)2-3-8-9(13)4-7(12)5-10(8)14/h4-6H,2-3H2,1H3,(H,15,16)
- InChI Key: PCAALBQYYGOXEM-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1CCC(C(=O)O)C)F)F
Computed Properties
- Exact Mass: 232.07111408g/mol
- Monoisotopic Mass: 232.07111408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802578-0.05g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-0.1g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-0.25g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-0.5g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-1.0g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1802578-2.5g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-5.0g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1802578-10.0g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1802578-1g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1802578-5g |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid |
2229566-87-2 | 5g |
$2235.0 | 2023-09-19 |
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid
Comprehensive Overview of 2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid (CAS No. 2229566-87-2)
2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid (CAS No. 2229566-87-2) is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of a trifluorophenyl group and a butanoic acid moiety makes this compound a versatile intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of anti-inflammatory and metabolic disorder treatments, aligning with the growing demand for novel therapeutic agents.
The compound’s fluorine-rich structure enhances its metabolic stability and bioavailability, addressing a key challenge in modern medicinal chemistry. Recent studies highlight its role as a precursor for small-molecule inhibitors, which are pivotal in targeting protein-protein interactions—a hot topic in oncology and neurodegenerative disease research. Additionally, its lipophilicity and electron-withdrawing properties make it valuable for optimizing pharmacokinetic profiles, a recurring theme in AI-driven drug design queries.
In agrochemical applications, 2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid is investigated for its potential as a herbicide or pesticide intermediate. The trifluoromethyl group’s resistance to degradation aligns with sustainability trends, as industries seek eco-friendly alternatives with reduced environmental persistence. This aligns with frequent searches on "green chemistry" and "fluorine in agrochemicals," reflecting broader societal concerns about sustainable farming practices.
Synthetic routes to CAS No. 2229566-87-2 often involve Pd-catalyzed cross-coupling or multistep fluorination, techniques widely discussed in organic chemistry forums. Its purification and characterization—typically via HPLC and NMR—are critical for ensuring reproducibility, a priority for laboratories adhering to Good Manufacturing Practices (GMP). These technical aspects resonate with searches like "fluorinated compound synthesis" and "analytical validation," underscoring the compound’s relevance in quality-centric industries.
From a commercial perspective, 2-methyl-4-(2,4,6-trifluorophenyl)butanoic acid is available through specialized chemical suppliers, with pricing influenced by scalability and purity grades. Its niche status makes it a subject of queries like "high-purity fluorinated intermediates" and "custom synthesis for R&D," catering to pharmaceutical and academic buyers. Regulatory compliance, particularly REACH and FDA guidelines, further drives interest in its safe handling and documentation.
Future research directions may explore its structure-activity relationships (SAR) in drug candidates or its derivatization for bioconjugation—a trending technique in antibody-drug conjugates (ADCs). As AI and machine learning accelerate molecular design, compounds like CAS No. 2229566-87-2 will remain pivotal in bridging computational predictions with synthetic feasibility, a synergy often searched as "AI in chemical discovery."
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